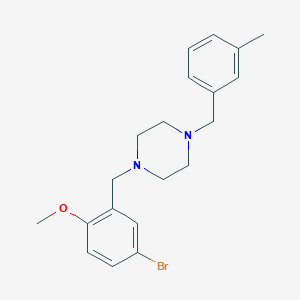
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research for its potential use in the treatment of various medical conditions.
Mécanisme D'action
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has also been found to have an impact on the immune system, with studies showing that it can increase the production of cytokines, which are proteins that play a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also limitations to its use. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, the use of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine in research is limited by its classification as a controlled substance in many countries.
Orientations Futures
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine in the treatment of ADHD. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for ADHD. Finally, there is interest in developing new synthetic compounds based on the structure of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine that may have improved therapeutic properties.
Méthodes De Synthèse
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-bromo-benzyl chloride with 3-methylbenzylpiperazine in the presence of a base. The reaction results in the formation of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, which can be purified using various methods such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In a study conducted on rats, 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-13-19(21)6-7-20(18)24-2/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMZRPSVYZFZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6121043.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B6121055.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6121063.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine](/img/structure/B6121064.png)
![N-[(2-chlorophenyl)sulfonyl]-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B6121067.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6121072.png)
![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)
![4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2,6-dimethylphenol](/img/structure/B6121116.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
